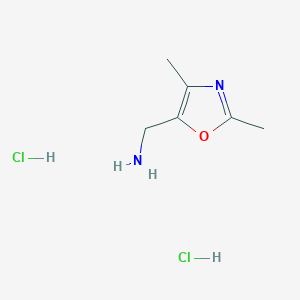

5-Aminomethyl-2,4-dimethyl-oxazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Aminomethyl-2,4-dimethyl-oxazole dihydrochloride, commonly referred to as AMDOX, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other organic solvents. AMDOX has been used in a variety of experiments, including those involving molecular biology, biochemistry, and enzymology.

Scientific Research Applications

Drug Development

5-Aminomethyl-2,4-dimethyl-oxazole dihydrochloride: is a compound that has shown promise in the field of drug development due to its structural features. The oxazole ring, a common functional group found in biologically active molecules, plays a significant role in medicinal chemistry . This compound can serve as an intermediate for synthesizing new chemical entities with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Organic Synthesis

In organic synthesis, 5-Aminomethyl-2,4-dimethyl-oxazole dihydrochloride can be utilized to create various derivatives of oxazoles. These derivatives are important due to their biological and pharmacological activities. The development of efficient and eco-friendly catalytic systems for the preparation of these derivatives is a key research topic, and this compound can play a pivotal role in such advancements .

Catalysis

The unique properties of 5-Aminomethyl-2,4-dimethyl-oxazole dihydrochloride make it suitable for use in catalysis. Magnetic nanocomposites have been employed as catalysts for the synthesis of oxazole derivatives, and this compound could potentially be involved in the preparation or modification of such catalysts .

Biological Activity Studies

Oxazole derivatives, including those derived from 5-Aminomethyl-2,4-dimethyl-oxazole dihydrochloride , are studied for their diverse biological activities. These studies are crucial for understanding the therapeutic potentials of oxazole scaffolds, which are valuable for medical applications .

Pharmacological Research

The oxazole ring is a common structural motif in many drugs and bioactive molecules. Research into the pharmacological properties of 5-Aminomethyl-2,4-dimethyl-oxazole dihydrochloride and its derivatives can lead to the discovery of new drugs with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Heterocyclic Chemistry

As a heterocyclic compound, 5-Aminomethyl-2,4-dimethyl-oxazole dihydrochloride is of great interest in the field of heterocyclic chemistry. Its study can contribute to the development of robust synthetic methods for generating a diverse collection of heterocyclic molecules, accelerating the drug discovery program .

Safety And Hazards

The safety data sheet for a related compound, “2,4-Dimethyl-1,3-oxazole-5-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

(2,4-dimethyl-1,3-oxazol-5-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLIXGBHPFXUQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminomethyl-2,4-dimethyl-oxazole dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1374612.png)

![1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1374615.png)

![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)

![7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1374619.png)